molecular formula C22H35NO4 B14230658 L-Tyrosine, N-(1-oxotridecyl)- CAS No. 823817-12-5

L-Tyrosine, N-(1-oxotridecyl)-

Cat. No.: B14230658
CAS No.: 823817-12-5
M. Wt: 377.5 g/mol
InChI Key: KFLWUIVNVZPCEA-FQEVSTJZSA-N
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Description

L-Tyrosine, N-(1-oxotridecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-(1-oxotridecyl)- typically involves the derivatization of L-Tyrosine. One common method is the chemical synthesis route, where L-Tyrosine undergoes a series of reactions to introduce the tridecyl group. This process often requires the use of specific catalysts and reaction conditions, such as high temperatures and multi-step procedures .

Industrial Production Methods: Industrial production of L-Tyrosine, N-(1-oxotridecyl)- can also be achieved through biotechnological methods. These methods involve the use of microbial fermentation and enzymatic catalysis to produce the compound from biomass feedstocks. This approach is environmentally friendly and offers high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, N-(1-oxotridecyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the phenolic hydroxyl group and the α-amino group .

Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-(1-oxotridecyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature .

Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-(1-oxotridecyl)- depend on the type of reaction. For example, oxidation reactions may yield ketolactams, while reduction reactions can produce amino alcohols .

Scientific Research Applications

L-Tyrosine, N-(1-oxotridecyl)- has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various high-value chemicals In biology, it serves as a substrate for enzymatic reactions and is involved in the study of metabolic pathwaysIn industry, it is used in the production of cosmetics and food additives .

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(1-oxotridecyl)- involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as tyrosine aminotransferases and amino acid oxidases, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

L-Tyrosine, N-(1-oxotridecyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine (L-DOPA) and tyramine. While all these compounds share a common tyrosine backbone, their unique functional groups confer different properties and applications. For instance, L-DOPA is primarily used in the treatment of Parkinson’s disease, whereas L-Tyrosine, N-(1-oxotridecyl)- has broader applications in various industries .

Similar Compounds

Properties

CAS No.

823817-12-5

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tridecanoylamino)propanoic acid

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h13-16,20,24H,2-12,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1

InChI Key

KFLWUIVNVZPCEA-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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